molecular formula C24H28N4O3 B4898756 4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B4898756
M. Wt: 420.5 g/mol
InChI Key: SLISJERVQIEYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it is believed to act on multiple neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to increase the expression of genes involved in neuroplasticity and synaptic function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.

Future Directions

There are a number of potential future directions for research on 4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One area of interest is its potential use in the treatment of drug addiction and alcoholism. This compound has been shown to reduce the rewarding effects of drugs of abuse and may be a promising treatment option. Another area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 3-methoxybenzaldehyde with piperidine to form 1-(3-methoxybenzyl)piperidine. This intermediate is then reacted with 1H-pyrazol-5-ylamine to form 1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazole. Finally, this compound is reacted with 4-methoxybenzoyl chloride to form this compound.

Scientific Research Applications

4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

4-methoxy-N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-30-21-8-6-19(7-9-21)24(29)26-23-10-13-25-28(23)20-11-14-27(15-12-20)17-18-4-3-5-22(16-18)31-2/h3-10,13,16,20H,11-12,14-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLISJERVQIEYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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